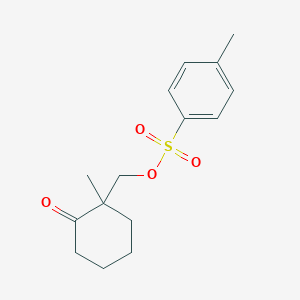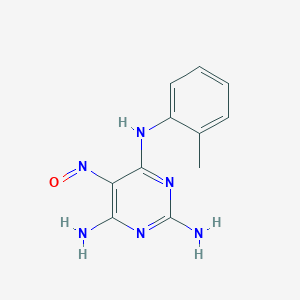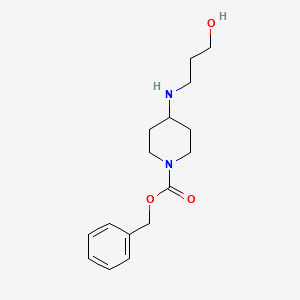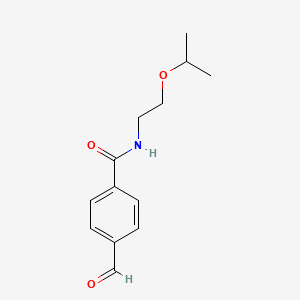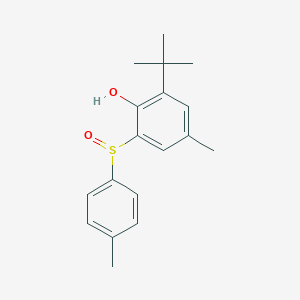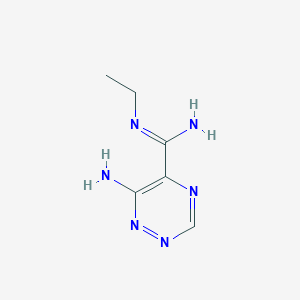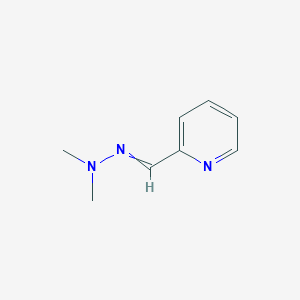
2-Pyridinal-dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinal-dimethylhydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2 this compound is specifically derived from pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pyridinal-dimethylhydrazone can be synthesized through the reaction of 2-pyridinecarboxaldehyde with dimethylhydrazine. The reaction typically involves the condensation of the aldehyde group of 2-pyridinecarboxaldehyde with the hydrazine group of dimethylhydrazine under acidic or basic conditions. The reaction can be represented as follows:
C5H4NCHO+(CH3)2NNH2→C5H4NCH=N-N(CH3)2+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinal-dimethylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinal-dimethylhydrazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Pyridinal-dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The hydrazone group can also participate in various biochemical reactions, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor in the synthesis of 2-Pyridinal-dimethylhydrazone.
Dimethylhydrazine: Another precursor used in the synthesis.
Pyridine: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications.
Propiedades
Número CAS |
25976-67-4 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
N-methyl-N-(pyridin-2-ylmethylideneamino)methanamine |
InChI |
InChI=1S/C8H11N3/c1-11(2)10-7-8-5-3-4-6-9-8/h3-7H,1-2H3 |
Clave InChI |
CIQSLFDEEDVBSA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
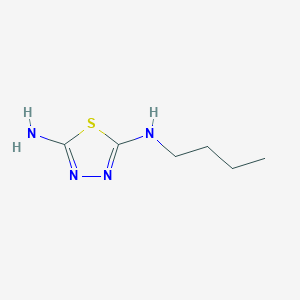

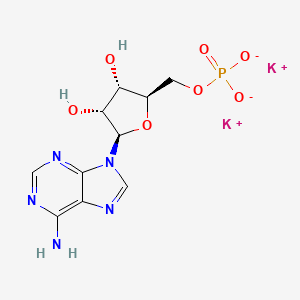
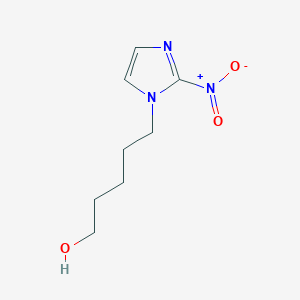
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
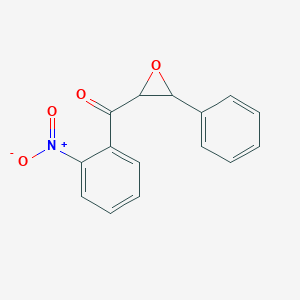
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
